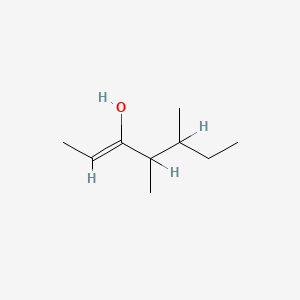

4,5-Dimethyl-2-hepten-3-OL

CAS No.: 55956-37-1

Cat. No.: VC19604502

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55956-37-1 |

|---|---|

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | (Z)-4,5-dimethylhept-2-en-3-ol |

| Standard InChI | InChI=1S/C9H18O/c1-5-7(3)8(4)9(10)6-2/h6-8,10H,5H2,1-4H3/b9-6- |

| Standard InChI Key | HYWAFUMZYFOODP-TWGQIWQCSA-N |

| Isomeric SMILES | CCC(C)C(C)/C(=C/C)/O |

| Canonical SMILES | CCC(C)C(C)C(=CC)O |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 142.24 g/mol | |

| CAS Registry Number | 55956-37-1 | |

| IUPAC Name | (Z)-4,5-dimethylhept-2-en-3-ol | |

| SMILES Notation | CC/C=C(C)C(O)CC |

Stereochemical Considerations

A structurally related compound, (3S,4S,5E)-2,4-dimethyl-5-hepten-3-ol (J-GLOBAL ID: 200907012991812081), shares the same molecular formula but differs in stereochemistry . Its E (trans) double bond and chiral centers at C3 and C4 demonstrate how subtle structural variations can alter physical properties and biological activity . For instance, the (3S,4S,5E) isomer has a distinct InChIKey (KYHMFISZTXUUSS-MUNZNRDXSA-N) and infrared spectral profile compared to 4,5-Dimethyl-2-hepten-3-OL .

Synthesis and Isolation Strategies

Conventional Synthetic Routes

The synthesis of 4,5-Dimethyl-2-hepten-3-OL typically involves Grignard reagent-mediated reactions followed by oxidation or reduction steps. A generalized approach includes:

-

Alkenyl Halide Preparation: Reacting 4,5-dimethylhept-2-enal with a halogenating agent to form the corresponding alkenyl halide.

-

Grignard Addition: Treating the halide with a methyl Grignard reagent (e.g., ) to introduce the hydroxyl group.

-

Purification: Isolating the product via fractional distillation or column chromatography.

Advanced Methodologies from Patent Literature

While no patents directly address 4,5-Dimethyl-2-hepten-3-OL, analogous alkenols like 2,6-dimethyl-1,5-heptadien-3-ol are synthesized via Claisen rearrangements or anionic allylic rearrangements . Key insights from these methods include:

-

Use of lithium diisopropylamide (LDA) or n-butyllithium as bases to deprotonate intermediates.

-

Temperature control (e.g., −70°C to −65°C) to minimize byproducts .

-

Solvent systems such as tetrahydrofuran (THF) or n-hexane for optimal yield .

Table 2: Comparative Synthesis Conditions

Physicochemical Properties

Spectral Data

-

O–H Stretch: ~3373 cm⁻¹ (broad, indicative of alcohol).

-

C=C Stretch: ~1650 cm⁻¹ (moderate intensity).

-

C–O Stretch: ~1109 cm⁻¹.

In contrast, the (3S,4S,5E) isomer shows distinct peaks at 1740 cm⁻¹ (ester carbonyl) and 845 cm⁻¹ (C–H bend) , underscoring the impact of stereochemistry on spectral profiles.

Solubility and Stability

As a mid-chain alkenol, 4,5-Dimethyl-2-hepten-3-OL is expected to exhibit:

-

Moderate Polarity: Soluble in organic solvents (e.g., ethanol, THF) but immiscible in water.

-

Oxidative Sensitivity: Susceptible to autoxidation at the allylic position, necessitating storage under inert atmospheres.

Research Gaps and Future Directions

Despite its straightforward synthesis, 4,5-Dimethyl-2-hepten-3-OL lacks comprehensive studies on:

-

Toxicological Profile: No data on LD₅₀ or environmental persistence.

-

Catalytic Applications: Potential as a ligand in asymmetric catalysis.

-

Biological Activity: Antimicrobial or antioxidant properties.

Future research should prioritize stereoselective synthesis to access enantiomerically pure forms and structure-activity relationship (SAR) studies to unlock industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume